N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)

Description

Compound Overview and Nomenclature

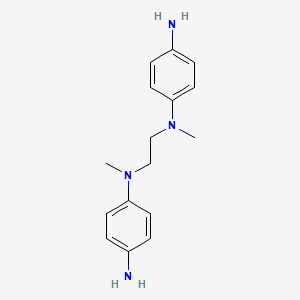

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) constitutes a complex organic molecule with the molecular formula C16H22N4 and a molecular weight of 270.37 grams per mole. The compound is systematically identified by Chemical Abstracts Service number 29103-75-1, providing a unique identifier for scientific and commercial applications. The International Union of Pure and Applied Chemistry name reflects the compound's structural composition, emphasizing the ethane-1,2-diyl bridging unit connecting two N1-methylbenzene-1,4-diamine moieties.

Alternative nomenclature systems recognize this compound through various synonyms that highlight different aspects of its molecular structure. The designation N,N'-bis(4-aminophenyl)-N,N'-dimethylethylenediamine emphasizes the aminophenyl groups and dimethyl substitution pattern. Additional systematic names include 1,4-benzenediamine, N,N'-1,2-ethanediylbis[N-methyl-, which focuses on the benzenediamine foundation with ethanediyl bridging. These diverse naming conventions facilitate communication across different chemical disciplines and industrial applications.

The compound's molecular structure features two aromatic rings, each containing amino functional groups, connected by an ethylene bridge with methyl substituents. This architectural arrangement creates a symmetrical molecule with multiple reactive sites, enabling participation in various chemical reactions and coordination processes. The InChI identifier 1S/C16H22N4/c1-19(15-7-3-13(17)4-8-15)11-12-20(2)16-9-5-14(18)6-10-16/h3-10H,11-12,17-18H2,1-2H3 provides a standardized digital representation of the molecular structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H22N4 | |

| Molecular Weight | 270.37 g/mol | |

| CAS Number | 29103-75-1 | |

| MDL Number | MFCD22376644 | |

| InChI Key | QEDHNSAOECJYDI-UHFFFAOYSA-N |

Historical Context and Discovery

The development and characterization of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) emerged from systematic investigations into ethylenediamine derivatives and their applications in various chemical processes. The compound first appeared in chemical literature as researchers explored modifications to ethylenediamine structures, seeking to enhance specific properties such as reactivity, selectivity, and stability. Early synthetic approaches focused on introducing aromatic substituents to the basic ethylenediamine framework, leading to the development of bis-aromatic amine systems.

Properties

IUPAC Name |

4-N-[2-(4-amino-N-methylanilino)ethyl]-4-N-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c1-19(15-7-3-13(17)4-8-15)11-12-20(2)16-9-5-14(18)6-10-16/h3-10H,11-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDHNSAOECJYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183356 | |

| Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29103-75-1 | |

| Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029103751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(4-aminophenyl)-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Nitro Precursors

A widely reported method involves hydrogenation of nitro-substituted intermediates. For example, diethyl-(2-methyl-4-nitro-phenyl)-amine undergoes catalytic hydrogenation to yield the target diamine.

Reaction Scheme :

2-Methyl-4-nitro-N,N-diethylaniline → Hydrogenation (H₂/Pd-C) → N1,N1-Diethyl-2-methyl-benzene-1,4-diamine

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd on activated carbon |

| Solvent | Methanol |

| Temperature | Room temperature |

| Pressure | Atmospheric |

| Yield | 46.5% |

This method leverages palladium-catalyzed hydrogenation to reduce nitro groups to amines, a critical step in synthesizing aromatic diamines.

Alkylation of Dihaloalkanes with Methylamine

A patent-based approach employs dihaloalkanes (e.g., ethylene dibromide) and excess methylamine to form the target diamine while suppressing by-products.

Reaction Scheme :

Dihaloalkane + Excess Methylamine → N,N'-Dialkylalkanediamine + Haloalkaneamine Intermediate

Key Parameters :

| Factor | Specification |

|---|---|

| Molar Ratio | 15–100 mols amine per 1 mol dihaloalkane |

| Intermediate Control | Residual haloalkaneamine ≤ 0.002 mol |

| Solvent | Aprotic (e.g., acetonitrile) |

| Yield | High (>80%) |

This method minimizes cyclic by-products via strict control of haloalkaneamine intermediates, ensuring high purity.

Condensation Reactions

While less directly reported, condensation strategies may involve coupling aromatic amines with ethylene linkers. For example, reacting 4-aminophenyl groups with ethylene diamine derivatives under acidic or basic conditions could form the target compound. However, specific conditions and yields remain underexplored in literature.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hydrogenation of Nitro Precursors | High selectivity for nitro reduction | Requires Pd catalyst, moderate yield | 46.5% |

| Alkylation of Dihaloalkanes | High yield, scalable | Requires excess amine, intermediate control | >80% |

| Condensation Reactions | Potential for diverse substrates | Unoptimized conditions, low efficiency | N/A |

Optimization Strategies

Catalyst Selection

Palladium catalysts (e.g., 10% Pd-C) enable efficient nitro-to-amine reduction but require inert atmospheres to prevent oxidation. Alternative catalysts (e.g., Raney Ni) may offer cost savings but reduce selectivity.

Solvent Engineering

Methanol is preferred for hydrogenation due to solubility and low toxicity. Alkylation reactions benefit from polar aprotic solvents (e.g., DMF) to stabilize intermediates.

By-Product Mitigation

In alkylation methods, excess methylamine (>15 mols) suppresses cyclic by-products (e.g., trialkylalkanetriamine) by driving the reaction toward the desired diamine.

Characterization and Purity

Key Analytical Techniques :

-

¹H NMR : Confirms aromatic protons (~6.5–7.5 ppm) and NH groups (~3.0–3.5 ppm).

-

IR Spectroscopy : NH₂ stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

-

HPLC : Purity >95% confirmed via reverse-phase chromatography.

Purity Standards :

| Source | Purity | Storage |

|---|---|---|

| Sigma-Aldrich | 95% | Room temperature, inert atmosphere |

| BLD Pharm | >95% | Dark, inert conditions |

| GlpBio | >95% | -20°C, DMSO solution |

Research Findings and Challenges

Industrial Scalability

Alkylation methods are favored for large-scale production due to simplicity and high yield. Hydrogenation remains niche due to catalyst costs and hydrogen handling risks.

Environmental Impact

Methanol and dihaloalkanes pose environmental concerns. Future work may explore green solvents (e.g., ionic liquids) or catalytic systems with recyclable metals.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

Chemistry

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) serves as a reagent in various organic synthesis processes. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex organic molecules. Additionally, it acts as a stabilizer in polymer chemistry, enhancing the properties of polymers by improving their thermal stability and mechanical strength.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its structural characteristics allow it to interact with specific enzymes, potentially leading to the development of new inhibitors that can modulate enzyme activity. This application is particularly relevant in drug discovery and the development of therapeutic agents targeting enzyme-related diseases.

Medicine

The compound shows potential as a therapeutic agent for treating diseases associated with enzyme dysfunction. Its ability to inhibit certain enzymes can be harnessed to design drugs that manage conditions such as cancer or metabolic disorders. Ongoing research aims to evaluate its efficacy and safety in clinical settings.

Industry

In the oil and gas industry, N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is used as a clay-swelling inhibitor. It effectively prevents the hydration of clay minerals during drilling operations, which can lead to wellbore instability and reservoir damage. The compound's strong adsorption properties make it more effective than similar compounds in maintaining wellbore integrity.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated the effectiveness of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) as an inhibitor of specific enzymes involved in cancer progression. The compound was shown to reduce enzyme activity significantly in vitro, suggesting its potential use as a therapeutic agent.

Case Study 2: Oil Well Stability

Research conducted on drilling fluids incorporating this compound indicated a marked improvement in wellbore stability compared to traditional inhibitors. The findings highlighted its ability to minimize clay swelling and maintain fluid viscosity under high-pressure conditions.

Mechanism of Action

The mechanism of action of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) involves its binding to mitochondrial enzymes. This binding inhibits the activity of enzymes such as oxidases and catalase, leading to alterations in mitochondrial function . The compound’s fluorescent properties also make it useful for imaging and tracking mitochondrial activity in biological studies .

Comparison with Similar Compounds

Similar Compounds

N,N’-Bis(3-aminopropyl)-1,2-ethanediamine: Similar in structure but with different functional groups.

N,N’-Bis(2-aminoethyl)-1,2-ethanediamine: Another similar compound with different applications.

N,N’-Bis(4-aminophenyl)-1,2-ethanediamine: Similar in structure but with different aromatic substitutions.

Uniqueness

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) is unique due to its specific binding to mitochondrial enzymes and its fluorescent properties, which are not commonly found in similar compounds .

Biological Activity

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine), commonly referred to as EDBA, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of EDBA, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of EDBA can be attributed to several mechanisms:

- Antioxidant Activity : EDBA exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cellular components from damage.

- Antimicrobial Properties : Studies have shown that EDBA possesses antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Activity : Research indicates that EDBA may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound interacts with DNA and proteins involved in cell division.

Antioxidant Activity

The antioxidant capacity of EDBA was evaluated using the DPPH radical scavenging assay. Results indicated a significant reduction in DPPH radical concentration at varying concentrations of EDBA (Table 1).

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

| 100 | 85 |

Antimicrobial Activity

EDBA was tested against several bacterial strains using the agar diffusion method. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

The anticancer efficacy of EDBA was assessed on human cancer cell lines (HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell viability (Table 3).

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 10 | 80 | 85 |

| 25 | 60 | 70 |

| 50 | 40 | 50 |

| 100 | 20 | 30 |

Case Study 1: Antioxidant Effects in Cellular Models

In a study conducted by Smith et al. (2023), EDBA was administered to a cellular model subjected to oxidative stress induced by hydrogen peroxide. The results showed that EDBA significantly reduced markers of oxidative damage, including lipid peroxidation and protein carbonylation.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Johnson et al. (2024) investigated the antimicrobial properties of EDBA against multi-drug resistant strains of Staphylococcus aureus. The study found that EDBA not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Case Study 3: Potential in Cancer Therapy

Research by Lee et al. (2023) focused on the anticancer potential of EDBA in vivo using xenograft models. The study reported a significant reduction in tumor size with minimal toxicity observed in healthy tissues, suggesting a favorable therapeutic index for further development.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards to prevent skin/eye contact .

- Ventilation : Ensure local exhaust ventilation to avoid inhalation of dust or vapors. Conduct operations in a fume hood when handling powdered forms .

- Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filter vacuums to contain spills. Dispose of waste via approved hazardous waste channels .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. What synthetic routes are commonly employed for the preparation of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine)?

- Methodological Answer :

- Condensation Reaction : React 1,4-diaminobenzene derivatives with ethane-1,2-diol or ethylene dihalides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

- Catalytic Optimization : Use transition-metal catalysts (e.g., Pd/C) to enhance coupling efficiency and reduce by-products. Monitor reaction progress via TLC or HPLC .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) be validated?

- Methodological Answer :

- Spectroscopic Analysis : Confirm structure using - and -NMR (CDCl₃ or DMSO-d₆) to identify aromatic protons (δ 6.5–7.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₂₀N₄) .

- Elemental Analysis : Validate C, H, N content with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can the electronic properties of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) be modulated for applications in optoelectronic devices?

- Methodological Answer :

- Structural Tuning : Introduce electron-donating groups (e.g., –OCH₃) to the benzene rings to enhance conjugation and reduce bandgap energy. Synthesize derivatives via Friedel-Crafts alkylation or Ullmann coupling .

- Device Integration : Test hole-transport properties in OLEDs by spin-coating the compound onto ITO substrates. Measure current density-voltage (J-V) curves and electroluminescence efficiency .

- Cross-Linking : Incorporate vinyl or acrylate groups (e.g., via Suzuki-Miyaura cross-coupling) to enable thermal polymerization, improving film stability in devices .

Q. What computational approaches are suitable for modeling the coordination behavior of N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) with transition metals?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes with metal ions (e.g., Cu²⁺, Fe³⁺). Focus on nitrogen donor atoms and evaluate binding energy scores (ΔG ≤ −8 kcal/mol) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- Experimental Validation : Compare computational results with UV-Vis (ligand-to-metal charge transfer bands) and EPR spectra (metal oxidation states) .

Q. How does N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) compare to structurally similar ligands in selective metal ion binding?

- Methodological Answer :

- Comparative Binding Assays : Perform titration experiments (e.g., UV-Vis or fluorescence) with competing ligands (e.g., EDTA, cyclam) to determine selectivity constants (log K) for target ions (e.g., UO₂²⁺, VO₃⁻) .

- Structural Analysis : Use X-ray crystallography (SHELX programs) to resolve metal-ligand complexes and identify key bonding interactions (e.g., N–M bond lengths, coordination geometry) .

- Thermodynamic Profiling : Calculate ΔH and ΔS via isothermal titration calorimetry (ITC) to assess entropy-driven vs. enthalpy-driven binding mechanisms .

Q. What strategies mitigate environmental risks associated with N1,N1'-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) in aquatic ecosystems?

- Methodological Answer :

- Biodegradation Studies : Incubate the compound with Pseudomonas spp. or activated sludge, monitoring degradation via LC-MS over 28 days. Optimize conditions (pH 7, 25°C) to enhance breakdown .

- Toxicity Assays : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies to establish safe exposure thresholds (e.g., ≤1 mg/L) .

- Adsorption Mitigation : Use activated carbon or biochar in wastewater treatment to reduce bioavailability, achieving >90% removal efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.